![molecular formula C25H30N2O2 B5638948 9-(3-methylbenzoyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5638948.png)
9-(3-methylbenzoyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one
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Overview
Description
Synthesis Analysis
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, which include compounds similar to the one , can be achieved through various methods. A divergent synthesis approach allows for the introduction of various substituents at different positions, employing efficient Michael addition reactions (Yang et al., 2008). Moreover, the construction of these derivatives via intramolecular spirocyclization of pyridine substrates showcases another synthesis pathway (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The structural analysis of these compounds reveals a unique spirocyclic framework that is crucial for their biological activity and chemical properties. The crystal structure analysis provides valuable insights into the molecular configuration and interactions, contributing to our understanding of their chemical behavior (Zeng, Wang, & Zhang, 2021).
Chemical Reactions and Properties
The chemical reactivity of 3,9-diazaspiro[5.5]undecane derivatives includes interactions with various electrophiles leading to the formation of spirocyclic adducts or derivatives through reactions such as Michael addition, cyclization, and spirocyclization (Cordes et al., 2013).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystallinity, are influenced by the molecular structure and substituents of the 3,9-diazaspiro[5.5]undecane derivatives. These properties are critical for determining the compound's suitability for various applications, including medicinal chemistry and materials science.
Chemical Properties Analysis
The chemical properties of these compounds, such as acidity, basicity, and reactivity towards different chemical agents, are determined by their unique molecular structure. The presence of the diazaspiro[5.5]undecane core influences these properties, making them interesting targets for further chemical modifications and applications in drug design and development (Smyth et al., 2001).
properties
IUPAC Name |
9-(3-methylbenzoyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O2/c1-20-6-5-9-22(18-20)24(29)26-16-13-25(14-17-26)12-10-23(28)27(19-25)15-11-21-7-3-2-4-8-21/h2-9,18H,10-17,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQNBENJJCIXDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC3(CCC(=O)N(C3)CCC4=CC=CC=C4)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-Methylbenzoyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one |
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